

# Bersacapavir's Impact on Hepatitis B Virus cccDNA Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a central goal for a functional cure. **Bersacapavir** (also known as JNJ-56136379), a novel capsid assembly modulator (CAM), has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of **bersacapavir**'s mechanism of action, focusing on its dual role in disrupting HBV capsid assembly and inhibiting the de novo formation of cccDNA. We present available quantitative data from preclinical studies, detail relevant experimental protocols for cccDNA quantification, and visualize the underlying molecular pathways and experimental workflows.

## Introduction to Bersacapavir and its Dual Mechanism of Action

**Bersacapavir** is an orally bioavailable small molecule that belongs to the class of HBV capsid assembly modulators.[1] It interferes with the HBV replication cycle through a dual mechanism of action, targeting both late and early stages of viral proliferation.[2]



- Primary Mechanism (Late Stage): Bersacapavir binds to the core protein dimers of HBV, accelerating the kinetics of capsid assembly. This leads to the formation of structurally normal but empty capsids, devoid of the pregenomic RNA (pgRNA) and the viral polymerase essential for reverse transcription.[2] This action effectively halts the production of new infectious virions.
- Secondary Mechanism (Early Stage): Crucially for the focus of this guide, bersacapavir also inhibits the de novo formation of cccDNA from incoming relaxed circular DNA (rcDNA).[2][3]
   This occurs at a post-entry step, preventing the replenishment of the nuclear cccDNA pool, a key factor in the persistence of HBV infection.[2]

## Quantitative Analysis of Bersacapavir's Effect on HBV cccDNA

Preclinical studies in primary human hepatocytes (PHHs) have provided quantitative data on the efficacy of **bersacapavir** in inhibiting HBV replication and cccDNA formation. The following tables summarize the key findings from these in vitro experiments.

| Parameter                                                                                  | Cell Model           | Median EC50 | Median EC90  | Reference |
|--------------------------------------------------------------------------------------------|----------------------|-------------|--------------|-----------|
| Extracellular<br>HBV DNA<br>Reduction                                                      | HBV-infected<br>PHHs | 93 nM       | 378 nM       | [2]       |
| Intracellular HBV<br>RNA Reduction<br>(indicative of<br>cccDNA<br>formation<br>inhibition) | HBV-infected<br>PHHs | 876 nM      | 4,019 nM     | [2]       |
| HBV Replication                                                                            | HepG2.117 cells      | 54 nM       | Not Reported | [2]       |

Table 1: In Vitro Efficacy of **Bersacapavir** Against HBV



EC50: Half-maximal effective concentration; EC90: 90% effective concentration; nM: nanomolar; PHHs: Primary Human Hepatocytes.

It is important to note that higher concentrations of **bersacapavir** are required to inhibit cccDNA formation compared to the reduction of extracellular HBV DNA.[2] This may suggest subtle differences in the binding pocket of the core protein in its dimeric state versus its state within a preformed capsid.[2]

#### Clinical Trial Data:

The phase 2b clinical trials, REEF-1 and REEF-2, evaluated the safety and efficacy of **bersacapavir** in combination with other antiviral agents in patients with chronic hepatitis B.[4] [5] The primary endpoints in these trials were focused on serum markers such as HBsAg and HBV DNA levels, and the proportion of patients meeting criteria for stopping nucleos(t)ide analogue (NA) therapy.[4] To date, specific quantitative data on the reduction of intrahepatic cccDNA from these clinical trials have not been reported in the primary publications.

### **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of **bersacapavir**'s effect on HBV cccDNA.

## In Vitro HBV Infection of Primary Human Hepatocytes (PHHs)

This protocol is foundational for assessing the impact of antiviral compounds on the entire HBV life cycle, including cccDNA formation.

- Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated plates.
- HBV Inoculation: After cell attachment and recovery, the culture medium is replaced with fresh medium containing HBV inoculum.
- Compound Administration: Bersacapavir or other test compounds are added concurrently
  with the viral inoculum to assess the inhibition of de novo cccDNA formation. To evaluate the



effect on established infection, the compound is added at a later time point (e.g., 4-5 days post-infection).[2]

- Incubation: The infected cells are incubated for a defined period, with regular medium changes.
- Sample Collection: At the end of the incubation period, supernatant is collected for the analysis of extracellular HBV DNA and viral antigens. The cells are harvested for the extraction of intracellular viral nucleic acids, including cccDNA.

### Quantification of HBV cccDNA by qPCR

A reliable method for specifically quantifying cccDNA is crucial, as it exists in the presence of other viral DNA replicative intermediates.

- DNA Extraction: Total DNA is extracted from the harvested PHHs using a commercial kit.
- Exonuclease Digestion: To eliminate contaminating relaxed circular and double-stranded linear HBV DNA, the extracted DNA is treated with an ATP-dependent DNase or T5 exonuclease. These enzymes selectively digest linear and nicked circular DNA, leaving the covalently closed circular DNA intact.
- Quantitative PCR (qPCR): The digested DNA is then subjected to qPCR using primers and probes specific for a conserved region of the HBV genome. A standard curve generated from a plasmid containing the HBV genome is used to quantify the absolute copy number of cccDNA.
- Normalization: The cccDNA copy number is typically normalized to the amount of a host housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.

### Southern Blot Analysis for cccDNA Confirmation

Southern blot is considered the gold standard for the specific detection of different HBV DNA forms, including cccDNA.

 DNA Extraction: A modified Hirt extraction method is often used to selectively extract low molecular weight DNA, enriching for episomal DNA like cccDNA.



- Agarose Gel Electrophoresis: The extracted DNA is separated by size and conformation on an agarose gel. The supercoiled cccDNA migrates faster than the relaxed circular and double-stranded linear forms.
- DNA Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.
- Hybridization: The membrane is incubated with a labeled DNA probe specific for the HBV genome.
- Detection: The signal from the hybridized probe is detected using autoradiography or a digital imaging system, allowing for the visualization and relative quantification of the different HBV DNA species.

### Visualizing Pathways and Workflows Bersacapavir's Dual Mechanism of Action

The following diagram illustrates the two key points of intervention of **bersacapavir** in the HBV life cycle.



Click to download full resolution via product page

Caption: Bersacapavir's dual inhibitory effect on the HBV life cycle.



# **Experimental Workflow for In Vitro cccDNA Quantification**

This diagram outlines the key steps in determining the effect of a compound on HBV cccDNA levels in a cell culture model.





Click to download full resolution via product page

Caption: Workflow for quantifying bersacapavir's effect on HBV cccDNA.



#### **Conclusion and Future Directions**

Bersacapavir represents a significant advancement in the development of anti-HBV therapeutics due to its dual mechanism of action. Preclinical data clearly demonstrate its ability to not only prevent the formation of new infectious virions but also to inhibit the de novo formation of the persistent cccDNA reservoir. While the lack of reported clinical data on intrahepatic cccDNA reduction is a current limitation, the potent antiviral activity observed in clinical trials in terms of serum HBV DNA and RNA reduction is encouraging. Future research should focus on directly assessing the impact of bersacapavir on the cccDNA pool in patients, potentially through liver biopsy substudies in ongoing or future clinical trials. A deeper understanding of its long-term effects on cccDNA stability and transcriptional activity will be critical in realizing the potential of bersacapavir to contribute to a functional cure for chronic hepatitis B.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pure.eur.nl [pure.eur.nl]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. air.unimi.it [air.unimi.it]
- To cite this document: BenchChem. [Bersacapavir's Impact on Hepatitis B Virus cccDNA Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606041#bersacapavir-s-effect-on-hbv-cccdna-formation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com